1-(2,6-DIMETHYLPHENYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-(2,6-DIMETHYLPHENYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,6-dimethylphenyl group and a 4-nitrobenzenesulfonyl group. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(2,6-DIMETHYLPHENYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonyl group to the nitrobenzene derivative.
Piperazine Substitution: The reaction of the sulfonylated nitrobenzene with piperazine to form the final product.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products and waste. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcomes.
Chemical Reactions Analysis
1-(2,6-DIMETHYLPHENYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(2,6-DIMETHYLPHENYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLPHENYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can also interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,6-DIMETHYLPHENYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(2,6-DIMETHYLPHENYL)-4-(4-AMINOBENZENESULFONYL)PIPERAZINE: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
1-(2,6-DIMETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE: The presence of a methyl group instead of a nitro group affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14-4-3-5-15(2)18(14)19-10-12-20(13-11-19)26(24,25)17-8-6-16(7-9-17)21(22)23/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSDYHGIIDUMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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